![molecular formula C8H10ClN3 B1592596 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 939986-64-8](/img/structure/B1592596.png)
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
4C6P is involved in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed under certain conditions, involving nucleophilic substitution on trichloropyrimidines with pyrrolidin-1-yl pyridine or similar heteroaromatics.
Molecular Structure Analysis
The molecular formula of 4C6P is C8H10ClN3 . It is a heterocyclic compound composed of a pyrimidine ring and a pyrrolidine ring. The InChI Key for 4C6P is DJVYVHPCLCIYDY-UHFFFAOYSA-N .
Chemical Reactions Analysis
4C6P has been used in a variety of scientific research applications due to its unique structure, which provides a platform for various chemical modifications. It is involved in the synthesis and characterization of stable betainic pyrimidinaminides.
Physical And Chemical Properties Analysis
4C6P is a powder at room temperature . It has a molecular weight of 183.64 and a melting point of 96-98°C .
Scientific Research Applications
Synthesis and Characterization in Chemistry
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is involved in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed under certain conditions, involving nucleophilic substitution on trichloropyrimidines with pyrrolidin-1-yl pyridine or similar heteroaromatics. This synthesis is significant for the study of heterocyclic chemistry and understanding the properties of these compounds (Schmidt, 2002).
Biological Activity in Agronomy
A study exploring the synthesis of new derivatives of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine revealed a notable plant growth-stimulating effect. This finding is particularly relevant for agricultural research and the development of growth stimulants in agronomy (Pivazyan et al., 2019).
Research in Molecular Biology
In molecular biology, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is utilized in the study of charge-separated modified nucleobases. It aids in understanding the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils, contributing to insights into nucleobase interactions, which is crucial for DNA and RNA studies (Schmidt et al., 1999).
Applications in Optics and Electronics
This compound is also significant in the field of optics and electronics. Research has focused on the nonlinear optical (NLO) properties of pyrimidine derivatives, including 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine. These studies are essentialfor exploring their potential in high-tech applications like optoelectronics, where their unique electronic and optical properties can be leveraged (Hussain et al., 2020).
Explorations in Crystallography
Investigations in crystallography involving 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine have led to insights into non-covalent interactions in related compounds. These studies aid in understanding molecular structures, which is crucial for the development of new materials and pharmaceuticals (Zhang et al., 2018).
Contributions to Drug Synthesis
In pharmaceutical research, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine plays a role in the synthesis of complex molecules. For instance, it's used in the creation of intermediates for anticancer drugs, demonstrating its importance in medicinal chemistry (Kou & Yang, 2022).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYVHPCLCIYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624601 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
939986-64-8 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.